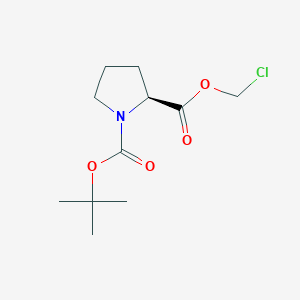1-tert-Butyl 2-chloromethyl (2S)-pyrrolidine-1,2-dicarboxylate
CAS No.: 34614-72-7
Cat. No.: VC8107918
Molecular Formula: C11H18ClNO4
Molecular Weight: 263.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 34614-72-7 |
|---|---|
| Molecular Formula | C11H18ClNO4 |
| Molecular Weight | 263.72 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-(chloromethyl) (2S)-pyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-6-4-5-8(13)9(14)16-7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 |
| Standard InChI Key | ZGBCOSGDWQPYHA-QMMMGPOBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)OCCl |
| SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)OCCl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)OCCl |
Introduction
Structural Characteristics and Stereochemical Significance
The molecular architecture of 1-tert-butyl 2-chloromethyl (2S)-pyrrolidine-1,2-dicarboxylate features a five-membered pyrrolidine ring with two ester substituents: a tert-butyl group at the N1 position and a chloromethyl group at the C2 position. The (2S) configuration ensures chirality, which is critical for its interactions in enantioselective reactions.
Molecular Geometry and Conformational Analysis
X-ray crystallographic data of related pyrrolidine dicarboxylates, such as di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, reveal planar arrangements of non-hydrogen atoms (r.m.s. deviation ≈ 0.086 Å), excluding bulky tert-butyl groups . For the target compound, steric hindrance from the tert-butyl and chloromethyl substituents likely induces a puckered ring conformation, stabilizing the molecule through minimized steric clashes.
Electronic Effects of Substituents
The electron-withdrawing chloromethyl group enhances the electrophilicity of the adjacent carbonyl, facilitating nucleophilic acyl substitutions. Conversely, the tert-butyl group provides steric protection to the amine nitrogen, reducing undesired side reactions .
Synthesis and Reaction Pathways
Conventional Chlorination Strategies
A widely used method for introducing chlorine into pyrrolidine systems involves the Appel reaction, as demonstrated in the synthesis of (2S,4S)-1-tert-butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate . Here, triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) mediate the conversion of a hydroxyl group to chloride under mild conditions (3–5°C, 89% yield) . Applied to the target compound, this approach would require:
-
Starting with (2S)-pyrrolidine-1,2-dicarboxylate bearing a hydroxymethyl group.
-
Treating with PPh₃/CCl₄ in dichloromethane to replace -OH with -Cl.
Applications in Organic Synthesis and Drug Discovery
Chiral Auxiliaries and Ligands
The tert-butyl group’s steric bulk and the chloromethyl group’s reactivity make this compound a candidate for asymmetric catalysis. Similar pyrrolidine derivatives serve as ligands in enantioselective hydrogenations and organocatalytic transformations .
Pharmaceutical Intermediates
Chlorinated pyrrolidines are precursors to bioactive molecules. For example, 1-tert-butyl 2-methyl (2S,4S)-4-[(2-chlorobenzyl)amino]pyrrolidine-1,2-dicarboxylate is a key intermediate in kinase inhibitor synthesis . The chloromethyl group in the target compound could undergo nucleophilic displacement to introduce pharmacophores like amines or thiols.
Analytical Characterization
Spectroscopic Techniques
-
NMR Spectroscopy: H NMR would reveal distinct signals for the tert-butyl singlet (δ 1.2–1.4 ppm) and chloromethyl methylene (δ 4.0–4.5 ppm).
-
Mass Spectrometry: High-resolution MS would confirm the molecular ion peak at m/z 278.08 (CHClNO).
Comparative Analysis of Pyrrolidine Dicarboxylates
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume